5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a brominated furan-2-carboxamide derivative with a complex substituent on the amide nitrogen. The molecule features a 5-bromofuran core linked to a branched ethyl group containing a dimethylamino moiety and a 1-methylindolin-5-yl aromatic system.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-21(2)15(11-20-18(23)16-6-7-17(19)24-16)12-4-5-14-13(10-12)8-9-22(14)3/h4-7,10,15H,8-9,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCEBMQFPTMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921918-77-6 |
| Molecular Formula | C₁₈H₂₂BrN₃O₂ |
| Molecular Weight | 392.3 g/mol |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards enzymes or receptors involved in several biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Investigations into neuroprotective mechanisms are ongoing.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related indolin derivatives on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
- Neuroprotection : Research indicated that certain furan derivatives could protect neuronal cells from oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Increases reactivity and binding affinity |
| Dimethylamino Group | Enhances solubility and bioavailability |
| Furan Ring | Imparts unique electronic properties |
Comparison with Similar Compounds
Structural Analogues of 5-Bromofuran-2-carboxamide
Key Structural and Functional Differences
Substituent Complexity: The target compound’s branched ethyl side chain with dimethylamino and 1-methylindolin-5-yl groups distinguishes it from simpler aryl-substituted analogs (e.g., ). This structure may enhance solubility and target affinity compared to linear or less-polar substituents. Indolinyl vs.
Heterocyclic Systems: Compounds with fused heterocycles (e.g., pyrazolopyrimidine in ) often exhibit kinase inhibition, whereas the target’s indolinyl group may favor interactions with serotonin receptors or DNA.
Synthetic Routes :
Antitumor Activity of Related Compounds
- : Naphthalimide derivatives with dimethylaminoethyl side chains showed IC50 values as low as 0.23 μM against P388D1 leukemia cells, highlighting the role of dimethylamino groups in enhancing cytotoxicity .
- : The benzothiophene-linked bromofuran carboxamide demonstrated activity against G-quadruplex DNA, a target in cancer therapeutics, with synthetic methods directly applicable to the target compound .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-bromophenyl in ).
- Steric Effects : The bulky indolinyl group may reduce membrane permeability relative to smaller analogs like 5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
